3-(3-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one is a heterocyclic compound that belongs to the class of pyridazinones. Pyridazinones are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of an indeno-pyridazinone core with a 3-methylphenyl substituent, which contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of hydrazine derivatives with 1,4-dicarbonyl compounds. For example, the reaction of 3-methylphenylhydrazine with 1,4-diketones in the presence of a suitable catalyst can lead to the formation of the desired pyridazinone compound .
Industrial Production Methods
Industrial production of this compound may involve scalable solvent-free reactions or the use of continuous flow reactors to optimize yield and purity. The choice of solvents, catalysts, and reaction conditions can be tailored to achieve efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
3-(3-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyridazinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents at various positions on the pyridazinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydropyridazinone derivatives. Substitution reactions can result in a variety of substituted pyridazinone compounds with different functional groups.
Scientific Research Applications
Chemistry: As a versatile building block for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.
Industry: Potential use in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 3-(3-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Pyridazinone Derivatives: Compounds such as 6-arylpyridazinones and 5-keto-5H-indeno[1,2-c]pyridazines share structural similarities with 3-(3-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one.
Indeno-pyridazinone Compounds: Other indeno-pyridazinone derivatives with different substituents on the indeno or pyridazinone rings.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-(3-methylphenyl)indeno[1,2-c]pyridazin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O/c1-11-5-4-6-12(9-11)16-10-15-17(20-19-16)13-7-2-3-8-14(13)18(15)21/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGLRJOGUBPRKFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C3C4=CC=CC=C4C(=O)C3=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.